1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted at position 1 with both a chlorine atom and a 3-chloro-4-mercaptophenyl group. The mercapto (-SH) group on the phenyl ring introduces unique reactivity, including hydrogen-bonding capabilities and redox activity, while the chlorine substituents influence electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for heterocycles and functional materials, though its specific applications require further exploration .
Properties
Molecular Formula |
C9H8Cl2OS |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-chloro-1-(3-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3 |
InChI Key |
DQEVABCWZFAXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional roles.
Structural Analogs with Hydrazinylidene Substituents
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Structure : Replaces the mercaptophenyl group with a hydrazinylidene moiety attached to a 4-methoxyphenyl ring.
- Properties :
- Applications : Intermediate for pyrazole synthesis, leveraging the reactivity of the hydrazone group .
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one
- Structure : Features a 4-methylphenyl-hydrazinylidene group instead of the mercaptophenyl substituent.
- Similar hydrogen-bonding patterns as the methoxy derivative, but with altered crystal packing due to methyl’s non-polar nature .
Key Contrast : The target compound’s mercapto group enables stronger hydrogen bonding (S–H⋯O) compared to hydrazinylidene derivatives (N–H⋯O), which may enhance solubility in polar solvents .
Analogs with Halogen-Substituted Phenyl Groups
1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one
- Structure: Contains a 4-chlorophenylimino group and a phenylhydrazono substituent.
- Properties: Exhibits corrosion inhibition efficiencies of 88.3–91.3%, slightly lower than brominated analogs (90.4–93.2%) due to chlorine’s reduced electron-withdrawing effect compared to bromine . Molecular planarity is disrupted by the imino group, affecting π-π stacking interactions .
1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one
- Structure : Bromine replaces chlorine at the phenyl para position.
- Properties :
Key Contrast : The target compound’s 3-chloro-4-mercaptophenyl group combines chlorine’s electronic effects with the thiol’s nucleophilicity, offering dual functionality in catalysis or coordination chemistry .
Analogs with Aliphatic or Cyclic Substituents
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one
- Structure : Cyclopropyl group replaces the mercaptophenyl moiety.
- Properties :
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one
- Structure : Chloromethyl and mercapto groups on adjacent phenyl positions.
- Properties: pKa of 5.47 (predicted) indicates moderate acidity for the thiol group, comparable to the target compound . Boiling point (353.9°C predicted) suggests higher thermal stability than non-thiol derivatives .
Key Contrast : The target compound’s 3-chloro-4-mercaptophenyl group provides a meta-chloro substituent, which may direct electrophilic substitution reactions differently compared to para-substituted analogs .
Crystallographic and Spectral Comparisons
The absence of crystallographic data for the target compound highlights a research gap. Based on analogs, its crystal structure is expected to exhibit S–H⋯O hydrogen bonds and Cl⋯Cl halogen interactions, influencing packing efficiency .
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